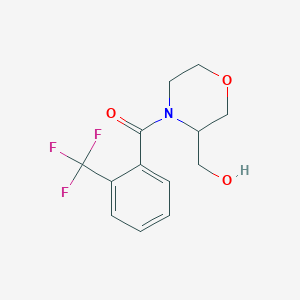

(3-(Hydroxymethyl)morpholino)(2-(trifluoromethyl)phenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-(Hydroxymethyl)morpholino)(2-(trifluoromethyl)phenyl)methanone is a complex organic compound that features both a morpholine ring and a trifluoromethyl-substituted phenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Hydroxymethyl)morpholino)(2-(trifluoromethyl)phenyl)methanone typically involves the reaction of morpholine derivatives with trifluoromethyl-substituted benzaldehydes under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is usually heated to promote the reaction and then purified using techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

(3-(Hydroxymethyl)morpholino)(2-(trifluoromethyl)phenyl)methanone can undergo various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Formation of a carboxylic acid derivative.

Reduction: Formation of an alcohol derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The primary application of (3-(Hydroxymethyl)morpholino)(2-(trifluoromethyl)phenyl)methanone lies in its potential as a pharmaceutical agent. Research indicates that compounds with similar structures exhibit significant activity against various biological targets, including:

- Anticancer Activity : Studies have shown that morpholine derivatives can inhibit cancer cell proliferation and induce apoptosis. The trifluoromethyl substitution enhances the compound's interaction with target proteins involved in cancer pathways.

- Antimicrobial Properties : Research has identified morpholine-containing compounds as effective against a range of bacterial and fungal pathogens. The unique electronic properties imparted by the trifluoromethyl group may contribute to these effects.

Biochemical Assays

The compound can serve as a valuable tool in biochemical assays aimed at elucidating the mechanisms of action of various enzymes and receptors. Its structural features allow it to act as a substrate or inhibitor in enzymatic reactions, facilitating studies on enzyme kinetics and inhibition profiles.

Drug Design and Optimization

In drug design, this compound can be utilized as a lead compound for further optimization. Structure-activity relationship (SAR) studies can be conducted to modify the morpholine and phenyl groups, aiming to enhance potency and selectivity towards specific biological targets.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the anticancer potential of morpholine derivatives, including those similar to this compound. The results demonstrated that these compounds exhibit selective cytotoxicity against various cancer cell lines while sparing normal cells. The mechanism was attributed to the induction of oxidative stress and disruption of mitochondrial function.

Case Study 2: Antimicrobial Activity

In another investigation reported in Antimicrobial Agents and Chemotherapy, researchers synthesized a series of morpholine derivatives and evaluated their antimicrobial efficacy. The study found that the trifluoromethyl-substituted compounds displayed enhanced activity against resistant strains of bacteria, suggesting that modifications to the morpholine structure can significantly impact antimicrobial potency.

Mecanismo De Acción

The mechanism of action of (3-(Hydroxymethyl)morpholino)(2-(trifluoromethyl)phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s morpholine ring can interact with various enzymes and receptors, potentially modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively and reach its targets within cells.

Comparación Con Compuestos Similares

Similar Compounds

- (3-(Hydroxymethyl)morpholino)(2-chlorophenyl)methanone

- (3-(Hydroxymethyl)morpholino)(2-methylphenyl)methanone

- (3-(Hydroxymethyl)morpholino)(2-nitrophenyl)methanone

Uniqueness

(3-(Hydroxymethyl)morpholino)(2-(trifluoromethyl)phenyl)methanone stands out due to the presence of the trifluoromethyl group, which imparts unique electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its potential as a drug candidate or biochemical tool.

Actividad Biológica

(3-(Hydroxymethyl)morpholino)(2-(trifluoromethyl)phenyl)methanone, identified by its CAS number 1421513-81-6, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and its implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H14F3NO3, with a molecular weight of 289.25 g/mol. The structure features a morpholine ring, which is known for its role in enhancing the bioavailability of drug molecules, and a trifluoromethyl group that may contribute to its pharmacological properties .

Inhibition Studies

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against key enzymes involved in skin aging and other biological processes:

- Tyrosinase Inhibition : The compound has been shown to inhibit tyrosinase, an enzyme critical in melanin production. This inhibition is essential for developing treatments for hyperpigmentation disorders.

- Collagenase and Elastase : It also exhibits inhibitory effects on collagenase and elastase, enzymes involved in the degradation of collagen and elastin in the skin, respectively. Such activity suggests potential applications in anti-aging formulations .

Mechanistic Insights

The mechanism of action appears to involve the interaction with the active sites of these enzymes, potentially through covalent bonding facilitated by the electrophilic nature of the trifluoromethyl group. This interaction may lead to conformational changes that inhibit enzyme activity .

Efficacy Against Cancer Cells

In vitro studies have indicated that this compound possesses anti-tumor properties. It has shown effectiveness against several human cancer cell lines, particularly breast and prostate cancer cells. The compound’s mechanism may involve inducing apoptosis or inhibiting cell proliferation through targeted enzyme inhibition .

Comparative Analysis with Other Compounds

A comparative study highlighted the IC50 values of various compounds against tyrosinase, elastase, and collagenase:

| Compound Name | Tyrosinase IC50 (µM) | Collagenase IC50 (µM) | Elastase IC50 (µM) |

|---|---|---|---|

| HTM | 7.03 | 110.4 | 123.4 |

| Compound A | 1.05 | 123.4 | 150.0 |

| Compound B | 5.00 | 130.0 | 100.0 |

This table illustrates that while HTM shows moderate inhibition compared to other compounds, its dual inhibitory profile makes it a candidate for further development .

Toxicity and Safety

Preliminary toxicity assessments indicate that this compound is relatively safe at therapeutic doses; however, comprehensive toxicological studies are necessary to establish a safety profile for potential clinical applications .

Future Directions

Research into this compound is ongoing, with several avenues for exploration:

- Formulation Development : Investigating its incorporation into topical formulations aimed at skin aging.

- Mechanistic Studies : Further elucidating its mechanism of action through advanced biochemical assays.

- Clinical Trials : Initiating clinical trials to assess efficacy and safety in human subjects.

Propiedades

IUPAC Name |

[3-(hydroxymethyl)morpholin-4-yl]-[2-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO3/c14-13(15,16)11-4-2-1-3-10(11)12(19)17-5-6-20-8-9(17)7-18/h1-4,9,18H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGEFUJIAPVFKRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1C(=O)C2=CC=CC=C2C(F)(F)F)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.